molecular formula C15H21N B14675816 2-Phenyl-2-propan-2-ylhexanenitrile CAS No. 29850-96-2

2-Phenyl-2-propan-2-ylhexanenitrile

Cat. No.: B14675816
CAS No.: 29850-96-2
M. Wt: 215.33 g/mol
InChI Key: HRTKNUQTLBTMOK-UHFFFAOYSA-N
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Description

2-Phenyl-2-propan-2-ylhexanenitrile is an organic compound that belongs to the nitrile family It is characterized by the presence of a phenyl group, an isopropyl group, and a nitrile group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

    Grignard Reaction: One common method for synthesizing 2-Phenyl-2-propan-2-ylhexanenitrile involves the Grignard reaction.

    Nitrile Formation from Halides: Another method involves the substitution of halides with cyanide ions.

Industrial Production Methods

Industrial production of this compound often involves large-scale Grignard reactions or other efficient synthetic routes that can be scaled up. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Phenyl-2-propan-2-ylhexanenitrile can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can participate in substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Sodium or potassium cyanide in ethanol is used for introducing the nitrile group.

Major Products

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the reactants used.

Scientific Research Applications

2-Phenyl-2-propan-2-ylhexanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-2-propan-2-ylhexanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl and isopropyl groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-2-propan-2-ylhexanenitrile is unique due to the presence of both a phenyl group and a nitrile group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

CAS No.

29850-96-2

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

2-phenyl-2-propan-2-ylhexanenitrile

InChI

InChI=1S/C15H21N/c1-4-5-11-15(12-16,13(2)3)14-9-7-6-8-10-14/h6-10,13H,4-5,11H2,1-3H3

InChI Key

HRTKNUQTLBTMOK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C#N)(C1=CC=CC=C1)C(C)C

Origin of Product

United States

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